
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine, also known as PTQ, is a novel compound that has gained significant attention in the scientific community for its potential applications in various fields. PTQ is a synthetic compound that belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine involves the inhibition of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to inhibit the activity of various tyrosine kinases such as EGFR, HER2, and VEGFR. The inhibition of these enzymes leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to exhibit various biochemical and physiological effects. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to inhibit the activity of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its potent inhibitory activity against various enzymes such as tyrosine kinases, which makes it a valuable tool in the study of cancer biology. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine also exhibits fluorescence properties, which makes it a useful probe for the detection of metal ions. The limitations of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. One direction is to further optimize the synthesis method of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine to obtain a higher yield and purity of the compound. Another direction is to study the potential applications of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in other fields such as material science and environmental science. Furthermore, the potential use of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a therapeutic agent for the treatment of cancer should be further explored. Finally, the development of new derivatives of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with improved properties should be pursued.
Métodos De Síntesis
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be synthesized by a multistep process involving the reaction of 2-aminopyridine with 2-bromo-1-(thiophen-2-yl)ethanone to form an intermediate compound. The intermediate compound is then reacted with 2-chloroquinazoline to yield 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. The synthesis of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been optimized to obtain a high yield and purity of the compound. The purity of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be confirmed by various analytical techniques such as HPLC, NMR, and MS.
Aplicaciones Científicas De Investigación
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGUWAPDVMPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


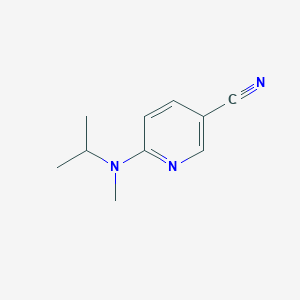

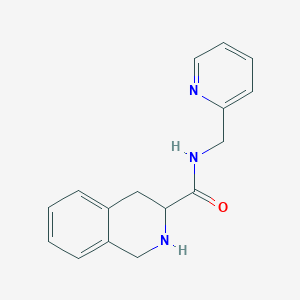



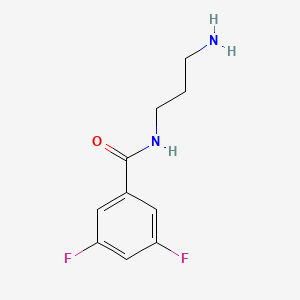
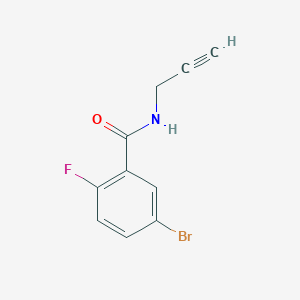
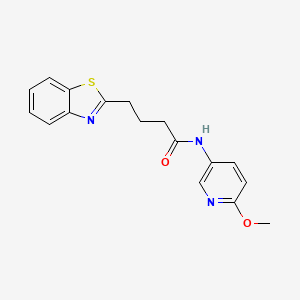
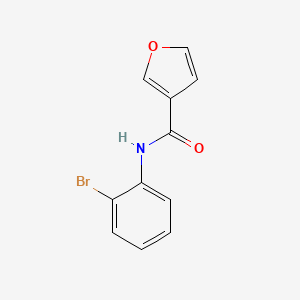
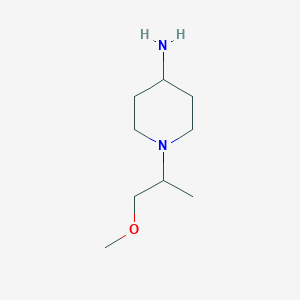
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)